(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
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Overview
Description
(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde: is a chemical compound with the molecular formula C8H12O3. It is also known by its synonym, Ticagrelor Impurity 128 . This compound is characterized by its unique structure, which includes a dioxolane ring and a vinyl group. It is primarily used in research and development, particularly in the field of pharmaceuticals.
Preparation Methods
The synthesis of (4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde involves several steps. The starting materials and specific reaction conditions can vary, but a common method includes the use of protective groups to form the dioxolane ring. The reaction typically involves the following steps:
Formation of the dioxolane ring: This is achieved by reacting a suitable aldehyde with an alcohol under acidic conditions.
Introduction of the vinyl group: This step involves the use of a vinylating agent to introduce the vinyl group into the molecule.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde has several scientific research applications:
Pharmaceutical Research: It is used as an impurity standard in the development and quality control of Ticagrelor, a medication used to reduce the risk of stroke and heart attack.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new drugs and materials.
Biological Studies: Researchers use this compound to study its biological activity and potential therapeutic effects
Mechanism of Action
The mechanism of action of (4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is not well-documented. as an impurity of Ticagrelor, it may interact with similar molecular targets. Ticagrelor works by inhibiting the P2Y12 receptor on platelets, preventing platelet aggregation and reducing the risk of thrombotic events. It is possible that this compound may exhibit similar interactions, although further research is needed to confirm this .
Comparison with Similar Compounds
(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde can be compared with other similar compounds, such as:
D-erythro-Pent-4-enose: This compound lacks the dioxolane ring and vinyl group, making it less complex and potentially less reactive.
4,5-dideoxy-2,3-O-isopropylidene-D-erythro-4-pentenose: This compound is structurally similar but may have different reactivity and applications due to slight variations in its molecular structure.
Properties
CAS No. |
155934-55-7 |
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Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(4R,5R)-5-ethenyl-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde |
InChI |
InChI=1S/C8H12O3/c1-4-6-7(5-9)11-8(2,3)10-6/h4-7H,1H2,2-3H3/t6-,7+/m1/s1 |
InChI Key |
AMXAGLAPRRVGDY-RQJHMYQMSA-N |
Isomeric SMILES |
CC1(O[C@@H]([C@@H](O1)C=O)C=C)C |
SMILES |
CC1(OC(C(O1)C=O)C=C)C |
Canonical SMILES |
CC1(OC(C(O1)C=O)C=C)C |
Synonyms |
D-erythro-Pent-4-enose, 4,5-dideoxy-2,3-O-(1-methylethylidene)- (9CI) |
Origin of Product |
United States |
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